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Abstract
Dactylol, a bicyclic sesquiterpenoid first isolated from the sea hare Aplysia dactylomela,

represents a fascinating class of marine natural products. The sea hare obtains this compound

through its diet, primarily from red algae of the genus Laurencia. Dactylol and its structural

analogues, characterized by a unique bicyclo[6.3.0]undecane skeleton, have garnered

significant interest within the scientific community due to their diverse and potent biological

activities. This technical guide provides a comprehensive overview of dactylol and its related

compounds, detailing their natural sources, chemical structures, and biological properties, with

a particular focus on their cytotoxic effects and underlying mechanisms of action. This

document also includes detailed experimental protocols for the isolation, characterization, and

biological evaluation of these compounds, intended to serve as a valuable resource for

researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Dactylol and its Analogues
Dactylol is a sesquiterpenoid alcohol with the chemical formula C15H26O[1]. Its structure

features a fused five- and eight-membered ring system, a challenging synthetic target that has

attracted the attention of synthetic chemists[2]. The natural sources of dactylol are primarily

marine red algae, such as Laurencia poiteaui, and the sea hares that feed on them[2].

Structurally related compounds, often referred to as dactylol analogues, have also been

isolated from marine organisms. These analogues typically share the same core carbon
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skeleton but differ in their functional groups and stereochemistry. Notable analogues include

poitediol and precapnelladiene[2]. The unique chemical structures of these compounds

contribute to their significant biological activities, which range from antifouling to potent

cytotoxicity against various cancer cell lines.

Chemical Structures of Dactylol and Key Analogues
The core chemical scaffold of dactylol is a bicyclo[6.3.0]undecane ring system. The structures

of dactylol and two of its well-known analogues, poitediol and precapnelladiene, are presented

below.

Compound Name Chemical Structure Molecular Formula

Dactylol C15H26O

Poitediol C15H26O2

Precapnelladiene C15H24

Chemical structures are sourced from PubChem.
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Biological Activities and Quantitative Data
Dactylol and its analogues have demonstrated a range of biological activities, with their

cytotoxic effects against cancer cells being the most extensively studied. The mechanism of

this cytotoxicity is believed to be primarily through the induction of apoptosis, or programmed

cell death. The following table summarizes the available quantitative data on the cytotoxic

activity of dactylol and related marine sesquiterpenoids.
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Compoun
d

Cell Line
Assay
Type

Activity
Metric

Value
(µM)

Exposure
Time (h)

Referenc
e

Peroxy

Sesquiterp

enoid 1

HCT116 Cytotoxicity IC50 ~15 48

Marine

Drugs,

2018,

16(10),

347[3]

Peroxy

Sesquiterp

enoid 2

HCT116 Cytotoxicity IC50 ~20 48

Marine

Drugs,

2018,

16(10),

347[3]

Goniothala

min
Saos-2 MTT Assay IC50 0.62 72

Malaysian

Journal of

Medicine

and Health

Sciences,

2019,

15(SUPP9)

, 66-73[4]

Goniothala

min
A549 MTT Assay IC50 2.01 72

Malaysian

Journal of

Medicine

and Health

Sciences,

2019,

15(SUPP9)

, 66-73[4]

Goniothala

min

MCF-7 MTT Assay IC50 0.89 72 Malaysian

Journal of

Medicine

and Health

Sciences,

2019,
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15(SUPP9)

, 66-73[4]

Goniothala

min
HT29 MTT Assay IC50 1.64 72

Malaysian

Journal of

Medicine

and Health

Sciences,

2019,

15(SUPP9)

, 66-73[4]

MM129

(Sulfonami

de)

HCT 116 MTT Assay IC50 0.39-0.6 72

Molecules,

2021,

26(11),

3321[5]

MM130

(Sulfonami

de)

HCT 116 MTT Assay IC50 0.39-0.6 72

Molecules,

2021,

26(11),

3321[5]

MM131

(Sulfonami

de)

HCT 116 MTT Assay IC50 0.39-0.6 72

Molecules,

2021,

26(11),

3321[5]

Mechanism of Action: Induction of Apoptosis
The primary mechanism by which dactylol and related sesquiterpenoids exert their cytotoxic

effects is through the induction of apoptosis. This programmed cell death is a tightly regulated

process involving a cascade of signaling events. Studies on marine sesquiterpenoids suggest

that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis.

Key events in this proposed pathway include:

Modulation of Bcl-2 Family Proteins: Dactylol and its analogues may alter the balance of

pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. A shift towards

pro-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane.
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Mitochondrial Disruption: The increased membrane permeability results in the release of

cytochrome c from the mitochondria into the cytoplasm.

Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome,

which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates

executioner caspases, such as caspase-3.

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates,

including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological

and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

Visualizations
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Click to download full resolution via product page

Caption: Proposed intrinsic apoptosis pathway induced by dactylol.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of

dactylol and its analogues.

Isolation and Purification of Dactylol from Laurencia
poiteaui
This protocol is a generalized procedure based on common practices for the isolation of marine

natural products.

Workflow Diagram:
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Caption: General workflow for the isolation of dactylol.

Methodology:
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Collection and Extraction: Freshly collected Laurencia poiteaui is air-dried and ground to a

fine powder. The powdered alga is then extracted exhaustively with a 1:1 mixture of

dichloromethane and methanol at room temperature. The resulting extract is filtered and

concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning between n-

hexane and 90% aqueous methanol. The n-hexane layer, which is enriched in nonpolar

compounds including dactylol, is collected and dried over anhydrous sodium sulfate.

Silica Gel Column Chromatography: The dried n-hexane fraction is loaded onto a silica gel

column. The column is eluted with a gradient of increasing polarity, starting from 100% n-

hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and

monitored by thin-layer chromatography (TLC).

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing

dactylol, as identified by TLC and preliminary NMR analysis, are pooled and further purified

by preparative HPLC on a C18 reversed-phase column using an isocratic mobile phase of

acetonitrile and water.

Structure Elucidation: The structure of the purified dactylol is confirmed by spectroscopic

methods, including 1H NMR, 13C NMR, and mass spectrometry, and by comparison with

published data.

Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7]

Methodology:

Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded into 96-well plates at a

density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium and

incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

Compound Treatment: A stock solution of dactylol is prepared in dimethyl sulfoxide (DMSO).

Serial dilutions of dactylol are prepared in culture medium to achieve final concentrations

ranging from 0.1 to 100 µM. The medium from the cell plates is replaced with 100 µL of the
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medium containing the different concentrations of dactylol. A vehicle control (medium with

DMSO) and a blank (medium only) are also included.

Incubation: The plates are incubated for 48 or 72 hours at 37°C in a humidified 5% CO2

atmosphere.

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added

to each well, and the plates are incubated for another 4 hours at 37°C.[7]

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of

DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for

15 minutes to ensure complete dissolution.[6]

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The background absorbance from the blank wells is subtracted from all other

readings.

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50

value (the concentration of the compound that inhibits cell growth by 50%) is calculated by

plotting the percentage of cell viability against the compound concentration and fitting the

data to a dose-response curve.

Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the

levels of key apoptosis-related proteins.

Methodology:

Cell Lysis and Protein Quantification: Cells are treated with dactylol at its IC50 concentration

for a specified time (e.g., 24 or 48 hours). After treatment, cells are harvested and lysed in

RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the

lysates is determined using a BCA or Bradford protein assay.

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) from each sample are

separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and

then transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin

(BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

The membrane is then incubated overnight at 4°C with primary antibodies specific for

apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, and β-actin as a

loading control).

Secondary Antibody Incubation and Detection: The membrane is washed with TBST and

then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1

hour at room temperature. After further washing, the protein bands are visualized using an

enhanced chemiluminescence (ECL) detection system.

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis

software. The expression of the target proteins is normalized to the expression of the loading

control (β-actin).

Conclusion and Future Perspectives
Dactylol and its analogues represent a promising class of marine natural products with

significant potential for the development of new therapeutic agents, particularly in the field of

oncology. Their potent cytotoxic activity, mediated through the induction of apoptosis, makes

them attractive lead compounds for further investigation. The total synthesis of dactylol has

been achieved, opening avenues for the synthesis of novel analogues with improved activity

and pharmacokinetic properties[2].

Future research should focus on a more detailed elucidation of the molecular targets and

signaling pathways of dactylol and its analogues. The development of more efficient and

scalable synthetic routes will be crucial for producing sufficient quantities of these compounds

for preclinical and clinical studies. Furthermore, exploring the therapeutic potential of these

compounds in other disease areas, such as inflammatory and infectious diseases, may reveal

new applications for this versatile family of marine natural products. The continued exploration

of the chemical diversity of marine organisms will undoubtedly lead to the discovery of new

dactylol analogues and other novel bioactive compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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